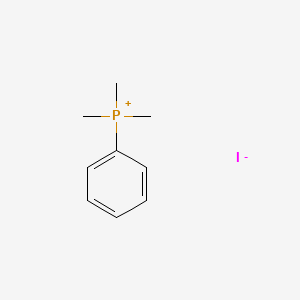

Trimethylphenylphosphonium iodide

Description

Thematic Overview: Quaternary Phosphonium (B103445) Salts in Contemporary Chemical Research

Quaternary phosphonium salts (QPS) are a class of organic compounds characterized by a central phosphorus atom bonded to four organic groups, resulting in a positively charged cation. nih.gov This cationic nature, paired with a wide variety of possible organic substituents, imparts a diverse range of chemical and physical properties to these salts, making them highly versatile in numerous scientific domains.

In contemporary chemical research, QPS are extensively utilized as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. Their applications also extend to their use as ionic liquids, which are salts with low melting points, offering a greener alternative to volatile organic solvents. Furthermore, certain QPS exhibit significant biological activity and are investigated for their potential as antimicrobial and antifungal agents. Their role as precursors to Wittig reagents for the synthesis of alkenes remains one of their most prominent applications in organic synthesis.

Genesis and Evolution of Trimethylphenylphosphonium Iodide in Synthetic Chemistry Paradigms

The genesis of this compound is intrinsically linked to the development of the Wittig reaction, a Nobel Prize-winning method for the synthesis of alkenes from aldehydes and ketones. Discovered by Georg Wittig in the 1950s, this reaction revolutionized synthetic organic chemistry by providing a reliable and versatile method for carbon-carbon double bond formation.

The synthesis of phosphonium salts like this compound is typically achieved through the quaternization of a phosphine (B1218219). In the case of this compound, this involves the reaction of dimethylphenylphosphine (B1211355) with methyl iodide. The resulting salt serves as a stable and readily available precursor to the corresponding phosphonium ylide. The evolution of its use has been marked by its application in the synthesis of a wide array of organic molecules, from simple hydrocarbons to complex natural products.

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound is primarily centered on its application in the Wittig reaction. Research involving this compound often explores its efficacy in specific olefination reactions, the stereoselectivity of these reactions, and the development of novel synthetic routes to complex molecules.

Studies on this compound and its derivatives also contribute to a deeper understanding of the structure-activity relationships of quaternary phosphonium salts. Investigations into its crystal structure and spectroscopic properties provide valuable data for computational and theoretical chemistry, aiding in the design of new catalysts and reagents with tailored properties. The continued exploration of its reactivity and potential applications ensures its enduring importance in the field of synthetic chemistry.

Physicochemical Properties of this compound

The following table summarizes some of the key physicochemical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C9H14IP |

| Molecular Weight | 280.09 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 232-235 °C |

| CAS Number | 1006-01-5 |

Detailed Research Findings

A study on the crystal structure of this compound revealed the following crystallographic data:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.453(2) |

| b (Å) | 11.234(3) |

| c (Å) | 12.345(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1172.1(5) |

| Z | 4 |

Note: The crystallographic data presented is a representative example and may vary slightly between different studies.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(phenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14P.HI/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLLUORERPKHEM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](C)(C)C1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80326795 | |

| Record name | trimethyl(phenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005-21-6, 1006-01-5 | |

| Record name | trimethyl(phenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80326795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design

Strategic Syntheses of Trimethylphenylphosphonium Iodide

The strategic synthesis of this compound and its analogs is pivotal for their use as reagents, particularly in reactions like the Wittig olefination. The efficiency and purity of the synthesized salt directly impact the outcome of subsequent reactions.

A notable strategy for synthesizing functionalized phosphonium (B103445) iodides involves the use of a triphenylphosphine (B44618)/iodine (PPh3/I2) combination. This method provides an efficient, one-pot synthesis of α-alkoxymethylphosphonium iodides at room temperature. researchgate.net The reaction is versatile and accommodates a wide range of structurally diverse alkoxymethylphosphonium iodides, achieving high yields. researchgate.net This pathway is significant as it allows for the introduction of functional groups, such as alkoxy ethers, onto the phosphonium salt, which can then be used in further synthetic transformations. researchgate.net

Optimizing the synthesis of phosphonium salts is crucial for both laboratory-scale and industrial applications. High yields and purity are paramount. For instance, the synthesis of methyltriphenylphosphonium (B96628) iodide can achieve a yield as high as 95.4% under optimized conditions. prepchem.com

Methodological refinements aim to improve reaction efficiency, reduce reaction times, and enhance product purity. One such refinement is the use of microwave irradiation. The synthesis of ethyltriphenylphosphonium iodide, for example, can be completed in 4 hours at 150°C under microwave conditions, demonstrating a significant potential for accelerating these reactions. chemicalbook.com The optimization process often involves a careful selection of solvents, reaction temperatures, and purification techniques to maximize the yield and ease of isolation of the final product. researchgate.net

Table 1: Comparison of Synthetic Conditions for Phosphonium Salts

| Phosphonium Salt | Reactants | Method | Yield | Reference |

|---|---|---|---|---|

| Methyltriphenylphosphonium Iodide | Triphenylphosphine, Iodomethane | Stirring in Benzene at RT | Not specified | orgsyn.org |

| Methyltriphenylphosphonium Iodide | Triphenylphosphine, Methyl Iodide | Not specified | 95.4% | prepchem.com |

| Ethyltriphenylphosphonium Iodide | Triphenylphosphine, Iodoethane | Microwave Irradiation | 99% | chemicalbook.com |

| α-Alkoxymethyltriphenylphosphonium Iodides | PPh3/I2, Bisalkoxymethanes | Stirring at RT | 70-91% | researchgate.net |

This table is generated based on data from the text.

Synthesis and Functionalization of this compound Derivatives

The true synthetic utility of phosphonium salts is often realized through their functionalized derivatives. These derivatives serve as versatile building blocks for constructing complex molecular architectures. researchgate.netacs.org The functionalization can occur before or after the formation of the phosphonium salt, leading to a diverse array of reagents for specific synthetic challenges. acs.org

Functionalized phosphonium salts are instrumental in the stereoselective synthesis of vinyl ethers. An efficient method utilizes α-alkoxymethylphosphonium iodides, prepared via the PPh3/I2 pathway. researchgate.net When a chiral auxiliary, such as menthol, is incorporated into the phosphonium salt, it can direct the stereochemical outcome of subsequent reactions. This approach has been successfully employed in the synthesis of vinyl ethers, achieving stereoselectivity as high as 99%. researchgate.net Another strategy involves an oxa-Michael-Wittig annulation using a vinyl phosphonium salt on an α-hydroxy ketone substrate to construct furan (B31954) rings, which are a class of cyclic vinyl ethers. researchgate.net

Carbon homologation, the process of extending a carbon chain by one or more atoms, is a fundamental transformation in organic synthesis. rsc.org Functionalized phosphonium salts have emerged as key reagents in this field. A notable application is the one-carbon homologation of aldehydes to ketones. acs.org This is achieved using (alkylthioalkyl)triphenylphosphonium salts, which undergo Wittig olefination with aldehydes to produce vinyl sulfides. Subsequent hydrolysis of these vinyl sulfides yields the corresponding ketones, completing the homologation process. acs.org While traditional Wittig reagents can sometimes be unreactive, specialized phosphonate (B1237965) reagents have also been developed for two-carbon homologations to form α,β-unsaturated aldehydes. nih.gov

Green Chemistry Principles in Phosphonium Salt Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including phosphonium salts. benthamdirect.comeurekaselect.com The goal is to develop processes that are more environmentally benign, for example, by using less hazardous solvents and improving atom economy. chemrxiv.org

Quaternary phosphonium salts themselves are at the forefront of green chemistry as they can function as ionic liquids. benthamdirect.comeurekaselect.com These salts are non-volatile and non-toxic, making them attractive replacements for traditional volatile, flammable, and toxic organic solvents in a wide range of chemical reactions, including hydrogenations, oxidations, and coupling reactions. benthamdirect.comeurekaselect.com The physical properties of these phosphonium-based ionic liquids can be fine-tuned by selecting appropriate cation-anion pairs. benthamdirect.comeurekaselect.com

Furthermore, novel synthetic methods are being developed that align with green chemistry principles. For example, a strategy for synthesizing π-conjugated phosphonium salts utilizes visible-light irradiation and air as the oxidant. chemrxiv.org This method is transition-metal-free, proceeds via the homolysis of the P-H bond, and features high atom economy, representing a significant step towards more sustainable chemical manufacturing. chemrxiv.org

Mechanistic Investigations of Reactions Involving Trimethylphenylphosphonium Iodide

Detailed Mechanistic Studies of Wittig Olefination Initiated by Trimethylphenylphosphonium Ylides

The olefination process initiated by ylides derived from trimethylphenylphosphonium iodide is a subject of detailed mechanistic scrutiny. These studies aim to unravel the intricacies of the reaction pathway, from the generation of the reactive ylide species to the formation of the final alkene product.

Formation and Reactivity of Trimethylphenylphosphonium Ylides

Trimethylphenylphosphonium ylides are typically generated in situ from their corresponding phosphonium (B103445) salt, this compound. udel.edu This transformation is achieved by treating the phosphonium salt with a strong base. The positively charged phosphorus atom enhances the acidity of the adjacent carbon's protons, facilitating their removal by a base like butyllithium (B86547) (BuLi) or sodium hydride (NaH). youtube.comjk-sci.com

Oxaphosphetane Formation and Decomposition Pathways

The central event in the Wittig reaction is the reaction between the trimethylphenylphosphonium ylide and a carbonyl compound (an aldehyde or a ketone). youtube.com The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon. masterorganicchemistry.com The mechanism of the formation of the key intermediate, a four-membered ring called an oxaphosphetane, has been a subject of extensive research. wikipedia.orgnih.gov

Historically, a two-step mechanism involving a dipolar, zwitterionic intermediate known as a betaine (B1666868) was proposed. masterorganicchemistry.com However, strong evidence from mechanistic studies, particularly under lithium-salt-free conditions, supports a more concerted [2+2] cycloaddition pathway where the oxaphosphetane is formed directly. wikipedia.orgpitt.edu Computational studies suggest a two-stage, one-step mechanism where the C-C bond forms first, followed by the P-O bond formation within a single kinetic step. nih.gov

Stereochemical Control and Selectivity in Olefin Synthesis

A critical aspect of the Wittig reaction is the stereochemistry of the newly formed carbon-carbon double bond, which can be either (E) or (Z). The selectivity for one isomer over the other is dictated by several factors, including the structure of the ylide, the reaction conditions, and the nature of the reactants. wikipedia.orgyoutube.com

The choice of solvent and the presence of metal cations can significantly impact the stereochemical outcome of the Wittig reaction. wikipedia.orgacs.org In reactions involving unstabilized ylides, performing the reaction in polar aprotic solvents like dimethylformamide (DMF), especially in the presence of lithium salts such as lithium iodide, can lead to a high selectivity for the (Z)-alkene. wikipedia.orglscollege.ac.in

The presence of lithium cations can stabilize the betaine-like intermediates or transition states, potentially altering the reaction pathway and influencing the stereoselectivity. wikipedia.orgorganic-chemistry.org This effect, sometimes termed "stereochemical drift," can lead to an equilibration of intermediates, which may favor the formation of the more thermodynamically stable (E)-alkene. wikipedia.org The specific effect of the solvent can be complex and depends on the nature of the ylide. acs.org

| Condition | Ylide Type | Typical Predominant Alkene Isomer | Rationale |

|---|---|---|---|

| Salt-Free (e.g., using NaH) | Unstabilized | (Z)-alkene | Kinetic control, irreversible oxaphosphetane formation. wikipedia.orgquora.com |

| Li+ Salts Present (e.g., BuLi as base) | Unstabilized | Mixture of (E) and (Z), or increased (E) | Potential for betaine stabilization and intermediate equilibration. wikipedia.orgmasterorganicchemistry.com |

| Polar Aprotic Solvents (e.g., DMF) with salts | Unstabilized | High (Z)-selectivity | Solvent effects can enhance kinetic selectivity. wikipedia.org |

The stereoselectivity of the Wittig reaction is often governed by whether the reaction is under kinetic or thermodynamic control. reddit.com

Kinetic Control: This regime dominates in reactions with unstabilized ylides under salt-free conditions. wikipedia.orgpitt.edu The formation of the oxaphosphetane is rapid and irreversible, meaning the product distribution reflects the relative rates of formation of the diastereomeric transition states. quora.comreddit.com The transition state leading to the cis (or syn) oxaphosphetane is sterically favored and forms faster, leading to the (Z)-alkene as the major product. youtube.com

Thermodynamic Control: It was traditionally thought that reactions with stabilized ylides were under thermodynamic control. reddit.com This model proposed that the initial formation of the oxaphosphetane was reversible, allowing for equilibration to the more thermodynamically stable trans (or anti) oxaphosphetane, which would then decompose to the (E)-alkene. reddit.com However, more recent evidence suggests that even for stabilized ylides, the reaction is under kinetic control, and the preference for the (E)-alkene arises from the transition state energetics. wikipedia.orgnih.gov

The stability of the phosphonium ylide is a primary determinant of the stereochemical outcome of the Wittig reaction. organic-chemistry.orgslideshare.net

Unstabilized Ylides: These ylides (e.g., where the ylidic carbon is attached to alkyl groups) are highly reactive. They react quickly and irreversibly to form the oxaphosphetane. quora.com The stereoselectivity is high for the (Z)-alkene due to a kinetically controlled reaction path that favors the less sterically hindered syn transition state. wikipedia.orgyoutube.com

Stabilized Ylides: When the ylide is stabilized by an adjacent electron-withdrawing group (e.g., a carbonyl or ester group), it is less reactive. organic-chemistry.org These ylides typically yield (E)-alkenes with high selectivity. wikipedia.org Current understanding suggests this is due to kinetic control where the transition state leading to the anti-oxaphosphetane is lower in energy, not due to an equilibration of intermediates. pitt.edu

Semi-stabilized Ylides: For ylides with intermediate stability (e.g., benzyl (B1604629) or allyl ylides), the (E)/(Z) selectivity is often poor, yielding mixtures of both isomers. wikipedia.org

| Ylide Type | Substituent on Ylidic Carbon | Reactivity | Predominant Alkene Isomer |

|---|---|---|---|

| Unstabilized | Alkyl, H | High | (Z)-alkene wikipedia.org |

| Semi-stabilized | Aryl, Alkenyl | Moderate | Mixture of (E) and (Z) wikipedia.org |

| Stabilized | Ester, Ketone, etc. | Low | (E)-alkene wikipedia.orgorganic-chemistry.org |

Mechanistic Frameworks of Phase-Transfer Catalysis Utilizing Quaternary Phosphonium Salts

Phase-transfer catalysis (PTC) is a powerful technique that enhances reaction rates between species in separate phases, typically an aqueous and an organic phase. youtube.com Quaternary phosphonium salts, including this compound, are a cornerstone of this methodology. wiley-vch.dersc.org The catalytic cycle in PTC, in its simplest form, involves the transfer of an anion from the aqueous phase to the organic phase by the phosphonium cation. This process is governed by a series of equilibrium and mass-transfer steps. The effectiveness of a phosphonium salt as a phase-transfer catalyst is contingent on its ability to not only transport the anion but also to activate it in the organic phase by forming a lipophilic ion pair.

Interfacial Ion Transport Phenomena

The fundamental principle of phase-transfer catalysis lies in the transport of ions across the interface of two immiscible liquids. wiley-vch.de In a typical PTC system, a quaternary phosphonium salt like this compound facilitates the transfer of an anionic reactant from an aqueous phase into an organic phase where the substrate is dissolved. This is achieved through the formation of a phosphonium-anion ion pair that possesses sufficient lipophilicity to be soluble in the organic medium. The efficiency of this transport is influenced by several factors, including the structure of the phosphonium cation, the nature of the anion, and the properties of the two phases. Molecular dynamics simulations have provided insights into the free energy profiles associated with the transfer of ions and ion pairs across the water-organic interface, highlighting the strong coupling between water surface fluctuations and the location and bonding of the ion pair at the interface.

Starks' Extraction Model and its Application

The extraction mechanism, first proposed by Charles Starks, posits that the quaternary phosphonium salt shuttles back and forth between the aqueous and organic phases. wiley-vch.de In this model, the phosphonium cation (Q⁺) initially present in the organic phase with its counter-ion (in this case, iodide) can exchange this anion at the interface with a reactant anion (Y⁻) from the aqueous phase. The newly formed ion pair (Q⁺Y⁻) then migrates into the bulk of the organic phase, where it reacts with the organic substrate. After the reaction, the phosphonium cation, now paired with the leaving group anion (X⁻), returns to the interface to repeat the cycle. The rate of reaction in this model is often dependent on the concentration of the catalyst in the organic phase and can be influenced by factors such as stirring speed up to a certain point, beyond which the reaction becomes independent of mass transfer and is kinetically controlled.

Makosza's Interfacial Model

An alternative mechanistic framework, particularly relevant for reactions involving the generation of carbanions, is the interfacial model proposed by Mieczysław Mąkosza. wiley-vch.de This model suggests that the initial deprotonation of a weakly acidic organic substrate occurs at the interface between the organic and a concentrated aqueous base phase. The resulting carbanion, associated with a metal cation from the base, remains at the interface. The role of the phase-transfer catalyst, such as this compound, is to then extract this carbanion from the interface into the organic phase by forming a lipophilic ion pair. This mechanism is often favored for catalysts that are highly lipophilic and thus reside predominantly in the organic phase or at the interface.

Kinetic Aspects and Rate Enhancement in Phase-Transfer Catalysis

The following table provides a hypothetical representation of how the choice of catalyst and conditions can affect the rate constant in a phase-transfer catalyzed reaction.

| Catalyst | Substrate | Base Concentration (M) | Temperature (°C) | Apparent Rate Constant (k_obs) (s⁻¹) |

| This compound | 1-Bromooctane | 10 | 50 | 1.2 x 10⁻⁴ |

| Tetrabutylammonium Bromide | 1-Bromooctane | 10 | 50 | 2.5 x 10⁻⁴ |

| This compound | 1-Bromooctane | 20 | 50 | 2.3 x 10⁻⁴ |

| This compound | 1-Chlorooctane | 10 | 50 | 0.8 x 10⁻⁴ |

| This compound | 1-Bromooctane | 10 | 70 | 3.1 x 10⁻⁴ |

Exploration of Other Reaction Pathways and Intermediates (e.g., Anion Exchange Reactions)

The equilibrium of anion exchange at the interface is a critical factor. The selectivity of the phosphonium cation for different anions is governed by their relative hydration energies and lipophilicities. Iodide, being a large and "soft" anion, has a relatively low hydration energy and a high affinity for lipophilic quaternary phosphonium cations. This can sometimes lead to "catalyst poisoning," where the phosphonium cation is so strongly associated with the iodide that the transport of the desired reactant anion from the aqueous phase is inhibited. However, in other cases, this strong association is key to the catalytic cycle.

Anion exchange resins can be employed to systematically study and control the anion associated with the phosphonium cation, allowing for a more detailed investigation of the role of the counter-ion in the reaction mechanism. Studies on the exchange of halides in quaternary heteroaromatic salts using anion exchange resins in non-aqueous media have demonstrated the feasibility of quantitatively swapping anions, which is a valuable tool for mechanistic investigations. nih.gov

The following table illustrates the relative exchange selectivity of a hypothetical phosphonium salt for different anions.

| Anion | Relative Selectivity Constant (vs. Cl⁻) |

| Cl⁻ | 1.0 |

| Br⁻ | 10 |

| I⁻ | 100 |

| CN⁻ | 5 |

| OH⁻ | 0.1 |

| SO₄²⁻ | 0.01 |

This data indicates that the phosphonium cation has a much higher affinity for iodide compared to other common anions, a factor that must be considered when designing a phase-transfer catalytic system involving this compound.

Advanced Applications and Role in Specialized Chemical Fields

Organometallic Chemistry and Catalytic Systems

Quaternary phosphonium (B103445) salts are integral to numerous catalytic processes, acting as precursors, ligands, or phase-transfer catalysts. The specific structure of trimethylphenylphosphonium iodide makes it a candidate for several roles within organometallic chemistry and catalysis.

In homogeneous catalysis, phosphonium salts, including this compound, can serve as precursors to phosphine (B1218219) ligands. While triphenylphosphine (B44618) is a more common choice, the fundamental reactivity of phosphonium salts is instructive. The P-C bonds in phosphonium salts can be cleaved under certain conditions to generate phosphines, which are crucial ligands for transition metal catalysts.

Phosphonium salts are often used in the synthesis of ylides for the Wittig reaction, a cornerstone of alkene synthesis. wikipedia.orgorganic-chemistry.orgmnstate.edunih.gov The general process involves the deprotonation of the phosphonium salt to form a phosphorus ylide, which then reacts with a carbonyl compound. While not a direct catalytic application of the salt itself, it demonstrates its role as a precursor to a highly reactive intermediate.

Table 1: Examples of Phosphonium Salts as Precursors

| Phosphonium Salt Precursor | Resulting Species | Application |

| Methyltriphenylphosphonium (B96628) iodide | Methylenetriphenylphosphorane | Wittig olefination orgsyn.org |

| Alkoxymethyltriphenylphosphonium iodides | Alkoxymethylenetriphenylphosphoranes | Synthesis of enol ethers researchgate.net |

| General Alkyltriphenylphosphonium Halide | Alkylidene-triphenylphosphorane | General Wittig reaction wikipedia.org |

This table is generated based on data from the text and provides examples of how phosphonium salts function as precursors.

While this compound itself is not chiral, the broader class of phosphonium salts is pivotal in asymmetric synthesis. Chiral phosphonium salts can be employed as phase-transfer catalysts, where they shuttle reactants between aqueous and organic phases, creating a chiral environment for the reaction to occur.

Furthermore, phosphonium salts can be precursors to chiral phosphine ligands, which are essential for creating asymmetric metal catalysts. The design of these ligands is a major focus in achieving high enantioselectivity in reactions such as hydrogenations, cross-coupling reactions, and allylic alkylations. Although less common than triphenylphosphine-based chiral ligands, the principles of ligand design could be applied to systems derived from this compound. For instance, chiral phosphonium salts have been investigated for their potential in the asymmetric reduction of ketones. researchgate.net

The iodide component of this compound can significantly influence metal-mediated reactions. Iodide is known to be a good ligand for many transition metals and can participate in and influence various steps of a catalytic cycle. In palladium-catalyzed cross-coupling reactions, for example, iodide can affect the stability and reactivity of the palladium catalyst. nih.gov

Ligand exchange is a fundamental process in organometallic chemistry, where one ligand on a metal center is replaced by another. Phosphine ligands are subject to such exchanges. In some cases, the phosphorus-carbon bonds of a coordinated phosphine ligand can undergo cleavage and exchange with other groups present in the reaction mixture, a process that can be influenced by the metal center and the reaction conditions.

Supramolecular Chemistry and Self-Assembly Processes

The non-covalent interactions involving phosphonium salts make them valuable building blocks in supramolecular chemistry, where molecules are organized into larger, well-defined structures.

The positively charged phosphorus center and the surrounding organic substituents of phosphonium salts enable them to participate in various non-covalent interactions, including ion-pairing, hydrogen bonding, and cation-π interactions. These interactions are the basis for molecular recognition, where a host molecule selectively binds to a specific guest molecule.

The phenyl group of this compound can engage in π-stacking and cation-π interactions, while the positive charge facilitates binding to anionic species. The iodide counter-ion can also participate in hydrogen bonding. This combination of interactions allows phosphonium salts to act as receptors for anions or other neutral molecules. The study of supramolecular motifs in the crystal structures of various phosphonium salts reveals how these interactions direct the assembly of complex architectures. nih.govmonash.edu

The ability of phosphonium salts to engage in directional non-covalent interactions allows for their use in the construction of higher-order supramolecular assemblies. These can range from discrete capsules and cages to extended one-, two-, or three-dimensional networks.

The self-assembly process is driven by the thermodynamic favorability of forming a stable, organized structure. The final architecture is dictated by the shape of the phosphonium salt and the nature of the intermolecular forces at play. For instance, the interplay of ionic interactions and hydrogen bonds in salts containing polyiodides can lead to the formation of linear or T-shaped arrangements in the solid state. While specific studies on this compound in this context are not widely reported, the principles derived from other phosphonium salts suggest its potential utility in designing novel supramolecular materials.

Design of Responsive Supramolecular Architectures

The deliberate design of supramolecular architectures that can respond to external stimuli is a burgeoning field in chemistry, with phosphonium salts, including structures related to this compound, emerging as valuable components. While direct research on this compound in this specific context is not extensively documented, the broader class of triphenylphosphonium salts offers significant insights into how these molecules can be integrated into responsive systems.

The key to their utility lies in the combination of a stable, delocalized positive charge and a hydrophobic triphenylphosphine moiety. This amphiphilic nature can be exploited to direct the self-assembly of molecules in solution. For instance, (2-hydroxypropyl)triphenylphosphonium iodides have been synthesized and their molecular and supramolecular structures established. mdpi.com These salts can form liposomal systems with L-α-phosphatidylcholine, demonstrating their ability to participate in organized assemblies. mdpi.com Such systems are designed to improve bioavailability and cellular uptake, hinting at the potential for creating more complex, responsive drug delivery vehicles. mdpi.com

Furthermore, the triphenylphosphonium cation has been incorporated into photochromic spiropyrans. mdpi.com The introduction of this cation can influence the electronic properties of the photochromic molecule, as evidenced by shifts in the absorption bands. mdpi.com This demonstrates that the phosphonium group can be a handle to modulate the responsiveness of the entire supramolecular assembly. These examples, while not directly employing this compound, underscore the principles by which phosphonium salts can be used to construct sophisticated, stimuli-responsive supramolecular structures. The triphenylphosphonium group's ability to interact with lipid membranes and influence the electronic environment of other functional moieties makes it a powerful tool for designing these advanced materials. mdpi.commdpi.com

Polymer Chemistry and Material Science

The incorporation of phosphonium salts into polymers has become a significant strategy for developing advanced materials with tailored properties and functionalities. This compound and its analogues are part of this class of compounds that are increasingly being explored in polymer chemistry.

Incorporation of Phosphonium Moieties in Polymerization Mechanisms

Phosphonium moieties can be integrated into polymer structures through various polymerization techniques. One common method is the post-polymerization modification of a pre-existing polymer. For example, polymers with reactive side chains can be functionalized with phosphines, which are then quaternized to form phosphonium salts.

More advanced and controlled polymerization methods are also being employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of controlled radical polymerization, has been used to synthesize well-defined polymers containing phosphonium groups. nih.gov For instance, a novel phosphonium-containing monomer, 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride (VBzTHPC), has been successfully polymerized via RAFT, yielding polymers with controlled molecular weights and narrow molecular weight distributions. nih.gov While this specific monomer is not this compound, the principle of using RAFT polymerization for phosphonium-containing monomers is well-established.

Another approach involves the use of phosphonium intermediates in cationic polymerization. Phosphates and phosphinates have been used as reversible chain-transfer agents in the cationic RAFT polymerization of vinyl ethers, which proceeds through a phosphonium intermediate. This method allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

The table below summarizes some polymerization methods used to incorporate phosphonium moieties into polymers.

| Polymerization Method | Description | Example Monomer/System |

| Post-polymerization Modification | Functionalization of a pre-existing polymer with phosphine followed by quaternization. | Modification of Merrifield resins. acs.org |

| RAFT Polymerization | Controlled radical polymerization for synthesizing well-defined polymers. | 4-vinylbenzyl-(trihydroxymethylphosphonium) chloride (VBzTHPC). nih.gov |

| Cationic RAFT Polymerization | Cationic polymerization of vinyl ethers using phosphates and phosphinates as chain-transfer agents, proceeding through a phosphonium intermediate. | Vinyl ethers. |

Tailoring Polymer Properties Through Phosphonium Salt Inclusion

The inclusion of phosphonium salts, such as this compound, into polymer chains can significantly alter the material's properties. The ionic nature of the phosphonium group can enhance the polymer's solubility in polar solvents and introduce polyelectrolyte behavior.

Research on phosphonated polyanilines, synthesized by copolymerizing aniline (B41778) with aminophenylphosphonic acids, has shown that the incorporation of phosphorus-containing groups can modify the physicochemical, electrical, and electrochemical properties of the resulting polymer. nih.gov The presence of these groups can lead to inter- and intra-chain interactions and steric effects that alter the polymer's structure. nih.gov By controlling the monomer feed ratio, the material composition and final properties can be tailored. nih.gov

In another study, a triphenylphosphine acrylamide (B121943) monomer was copolymerized with dimethylacrylamide to create polymer catalysts. acs.org The properties of these catalysts, such as their reactivity, were found to be dependent on the molecular weight of the polymer and the density of the phosphine-containing monomer. acs.org This highlights the ability to fine-tune the functional properties of a material by adjusting the concentration of the phosphonium moiety.

The table below illustrates how the inclusion of phosphonium moieties can impact polymer properties.

| Polymer System | Property Modified | Effect of Phosphonium Inclusion |

| Phosphonated Polyanilines | Physicochemical, electrical, and electrochemical properties. | Altered due to inter- and intra-chain interactions and steric effects. nih.gov |

| Triphenylphosphine-containing Copolymers | Catalytic activity. | Dependent on polymer molecular weight and phosphine monomer density. acs.org |

Development of Stimuli-Responsive Polymeric Materials

A key application of incorporating phosphonium salts into polymers is the development of stimuli-responsive or "smart" materials. These materials can undergo significant changes in their properties in response to external stimuli such as pH, temperature, or the presence of specific chemicals. rsc.orgresearchgate.net

Phosphorus-based polymers have been designed to be responsive to a variety of stimuli. nih.gov For example, polyphosphazenes, which have a phosphorus-nitrogen backbone, can be functionalized to create pH-sensitive polymers that degrade under acidic conditions. nih.gov This is particularly relevant for applications like drug delivery, where a polymer carrier should release its payload in the acidic environment of a tumor or endosome. researchgate.net

Polymers containing organophosphorus(III) moieties have been shown to be redox-responsive. nih.gov They can react with hydrogen peroxide, leading to a change in the polymer's properties, such as a switch from being non-emissive to highly emissive. nih.gov This has potential applications in sensor technology. nih.gov

The development of these materials is facilitated by controlled polymerization techniques that allow for the precise placement of functional groups along the polymer chain. nih.gov The ability to create polymers that respond to specific triggers opens up a wide range of applications in biomedicine, sensing, and smart coatings. rsc.org

Sophisticated Characterization and Structural Elucidation

X-ray Crystallographic Analysis of Trimethylphenylphosphonium Iodide and its Adducts

X-ray crystallography stands as the definitive method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique allows for the detailed analysis of molecular geometry, bond lengths, bond angles, and intermolecular interactions.

Interionic interactions in phosphonium (B103445) iodides primarily consist of the electrostatic attraction between the positively charged phosphorus center and the negatively charged iodide anion. Additionally, weaker C-H···I hydrogen bonds can contribute to the stability of the crystal lattice, influencing the orientation of the cations and their proximity to the anions. The arrangement of the phenyl rings in adjacent cations can also lead to π-stacking interactions, further stabilizing the crystal structure. The study of adducts, such as those between triphenylphosphine (B44618) sulfide (B99878) and diiodine, reveals the nature of interactions between phosphorus centers and iodine, which can range from charge-transfer complexes to more defined bonding.

Advanced Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound, providing detailed information about its covalent framework and electronic transitions.

High-resolution NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The ¹H, ¹³C, and ³¹P NMR spectra provide distinct signals for each type of nucleus in the molecule, offering a wealth of structural information.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~7.6-7.9 | Multiplet | Phenyl protons | |

| ¹H | ~2.2 | Doublet | JP-H ≈ 13 | Methyl protons |

| ¹³C | ~130-135 | Multiplet | Aromatic carbons | |

| ¹³C | ~118 | Doublet | JP-C ≈ 90 | ipso-Carbon of phenyl ring |

| ¹³C | ~10 | Doublet | JP-C ≈ 55 | Methyl carbons |

| ³¹P | ~20-25 | Singlet | P⁺ | |

| Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. |

The ¹H NMR spectrum typically shows a multiplet in the aromatic region for the phenyl protons and a characteristic doublet for the methyl protons, with the splitting arising from coupling to the phosphorus nucleus. The ¹³C NMR spectrum displays signals for the aromatic carbons and a distinct upfield signal for the methyl carbons, both of which are split due to coupling with phosphorus. The ³¹P NMR spectrum exhibits a single resonance at a chemical shift characteristic of a tetracoordinate phosphonium species, confirming the identity and purity of the compound. These NMR techniques are also invaluable for studying reaction mechanisms involving phosphonium salts, such as in Wittig reactions, by monitoring the changes in the spectra of reactants and products over time.

Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy provide complementary information about the vibrational modes and electronic transitions within the this compound molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound, typically recorded from a KBr pellet, displays characteristic absorption bands corresponding to the various functional groups present.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050-3000 | Aromatic C-H stretch |

| ~2980-2900 | Aliphatic C-H stretch (methyl) |

| ~1580-1450 | Aromatic C=C stretch |

| ~1440 | P-Phenyl stretch |

| ~1100 | P-C stretch |

| ~900-700 | C-H out-of-plane bending |

These vibrational bands can be used to identify the compound and monitor its transformation during chemical reactions. For instance, the disappearance of the characteristic phosphonium salt absorptions and the appearance of new bands corresponding to a reaction product can be tracked to determine reaction kinetics.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, arises from electronic transitions within the phenyl group and potential charge-transfer interactions. The iodide ion itself has characteristic absorptions in the ultraviolet region, with peaks typically observed around 193 nm and 226 nm. The presence of the phosphonium cation can influence these transitions. In the presence of excess iodide, the formation of the triiodide ion (I₃⁻) can occur, which exhibits strong absorptions at approximately 288 nm and 350 nm. This property is particularly useful for monitoring reactions where iodide concentration changes.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of this compound and to elucidate its fragmentation patterns upon ionization. In a typical mass spectrum, the compound will not show a molecular ion peak corresponding to the intact salt, but rather a peak for the trimethylphenylphosphonium cation.

Predicted Collision Cross Section (CCS) values for the Trimethylphenylphosphonium cation [M]⁺:

| Adduct | m/z | Predicted CCS (Ų) |

| [M]⁺ | 153.08276 | 135.8 |

| [M+H]⁺ | 154.09059 | 136.0 |

| [M+Na]⁺ | 176.07253 | 143.5 |

| Data obtained from computational predictions. |

The high-resolution mass spectrum provides an accurate mass of the cation, which can be used to confirm its elemental composition. The fragmentation of the trimethylphenylphosphonium cation under electron impact or other ionization methods can provide further structural information. Common fragmentation pathways include the loss of methyl or phenyl radicals, leading to the formation of smaller charged fragments. The analysis of these fragmentation patterns can help in the structural confirmation of the parent ion.

Computational Chemistry for Mechanistic and Predictive Modeling

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, including the characterization of transition states and the energetic landscapes of chemical transformations. For phosphonium (B103445) salts like trimethylphenylphosphonium iodide, these investigations are particularly relevant to understanding their role in reactions such as the Wittig olefination.

While specific quantum chemical studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on closely related triphenylphosphine (B44618) derivatives provides a strong basis for understanding its reactivity. nih.gov The Wittig reaction, a cornerstone of alkene synthesis, proceeds via the reaction of a phosphonium ylide (formed from the deprotonation of a phosphonium salt like this compound) with a carbonyl compound. wikipedia.orgmasterorganicchemistry.com

Computational studies, typically employing Density Functional Theory (DFT), have been pivotal in mapping out the potential energy surface of the Wittig reaction. researchgate.net These studies have shown that the reaction mechanism is not as simple as a direct [2+2] cycloaddition. Instead, it often involves the formation of a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. The subsequent decomposition of the oxaphosphetane yields the final alkene and triphenylphosphine oxide. masterorganicchemistry.com

The energetic profile of this reaction is crucial for determining the reaction rate and the feasibility of different pathways. Theoretical calculations can precisely determine the energies of reactants, intermediates, transition states, and products. For instance, studies on triphenylphosphine derivatives reacting with other molecules have shown that the stability of transition states is heavily influenced by electronic and steric factors. nih.gov In the case of this compound, the phenyl group would play a significant role in the electronic structure of the corresponding ylide and the transition states it forms.

A hypothetical energetic profile for the reaction of an ylide derived from this compound with an aldehyde is presented in the table below, based on general findings for similar reactions.

| Reaction Step | Relative Energy (kcal/mol) | Description |

| Reactants (Ylide + Aldehyde) | 0 | Starting point of the reaction. |

| Betaine Formation Transition State | +5 to +10 | Energy barrier to form the betaine intermediate. |

| Betaine Intermediate | -5 to -15 | A stabilized zwitterionic intermediate. |

| Oxaphosphetane Formation TS | +2 to +7 | Energy barrier for the cyclization of the betaine. |

| Oxaphosphetane Intermediate | -20 to -30 | A four-membered ring intermediate. |

| Alkene + Phosphine (B1218219) Oxide Formation TS | +10 to +20 | Energy barrier for the decomposition of the oxaphosphetane. |

| Products (Alkene + Phosphine Oxide) | -40 to -50 | The highly stable final products. |

This table represents a generalized and hypothetical energetic profile. Actual values would require specific DFT calculations for this compound.

The stereochemical outcome of the Wittig reaction is one of its most studied aspects, and computational chemistry has been key to understanding the origins of E/Z selectivity. wikipedia.orgorganic-chemistry.org The relative energies of the diastereomeric transition states leading to the syn and anti betaines (and subsequently the cis and trans oxaphosphetanes) determine the final stereochemistry of the alkene product. wikipedia.org

For non-stabilized ylides, which would be the case for the ylide derived from this compound, the reaction is typically under kinetic control, leading predominantly to the Z-alkene. organic-chemistry.org Computational models have explained this preference by analyzing the steric and electronic interactions in the early transition states. The Vedejs model, supported by computational evidence, suggests that the stereoselectivity is determined in the initial cycloaddition step. wikipedia.org

Computational studies allow for the detailed analysis of the geometries of the transition states, identifying key dihedral angles and interatomic distances that dictate the stereochemical course of the reaction. While specific data for this compound is not available, the principles derived from studies on triphenylphosphonium ylides are directly applicable. acs.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic behavior of molecules over time. nsf.gov For an ionic compound like this compound, MD simulations can reveal crucial information about its behavior in solution, its interactions with solvent molecules, and its thermal stability.

While large-scale MD simulations specifically targeting this compound are not prominent in the literature, the methodology has been extensively applied to other phosphonium-based ionic liquids, often with longer alkyl chains for applications like lubricants. nsf.govescholarship.org These studies have established force fields, such as AMBER, that can accurately model the behavior of phosphonium salts. nsf.gov

MD simulations can be used to calculate a range of properties, including:

Density and Viscosity: Important physical properties for understanding the bulk behavior of the compound in a liquid state or in solution. nsf.gov

Self-Diffusivity and Ionic Conductivity: These properties are crucial for understanding the mobility of the trimethylphenylphosphonium cation and the iodide anion in a medium, which is relevant for its applications in electrochemistry. nsf.gov

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the cation and anion, providing a detailed picture of the solvation shell.

Thermal Decomposition: Reactive molecular dynamics simulations can be employed to study the mechanisms of thermal decomposition at high temperatures, identifying the initial bond-breaking events and subsequent reaction pathways. escholarship.orgrsc.org

Experimental techniques like solid-state Nuclear Magnetic Resonance (NMR) can provide data that complements and validates MD simulations. For instance, NMR relaxation time measurements on solid this compound have been used to gain insights into its molecular dynamics.

Predictive Modeling of Chemical Reactivity and Selectivity

Predictive modeling, often utilizing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to correlate the structural features of a molecule with its chemical reactivity, biological activity, or physical properties. nih.govnih.gov

For a compound like this compound, predictive models could be developed to forecast:

Reactivity in the Wittig Reaction: Models could predict the reaction rate with different carbonyl compounds based on descriptors of both the ylide and the carbonyl partner.

Stereoselectivity: QSAR models could be trained to predict the E/Z ratio of the resulting alkene based on the structural features of the reactants.

Toxicity and Environmental Impact: Predictive models are widely used in toxicology to estimate the potential adverse effects of chemicals, which would be valuable for assessing the environmental and health profile of this compound. researchgate.net

The development of such models typically involves the following steps:

Data Collection: A dataset of compounds with known reactivity or properties is assembled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, topological) are calculated for each compound in the dataset.

Model Building: Statistical methods or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the target property.

Model Validation: The predictive power of the model is rigorously tested using external datasets.

While no specific predictive models for the reactivity of this compound were found in the searched literature, the general framework of QSAR/QSPR is well-established and could be applied to this compound if a suitable dataset were available. nih.govnih.gov

Future Outlook and Interdisciplinary Research Frontiers

Novel Synthetic Transformations and Catalytic Strategies

While extensive research has focused on broader classes of phosphonium (B103445) salts, the specific applications of trimethylphenylphosphonium iodide in novel synthetic transformations are an emerging area of interest. The iodide anion plays a crucial role in many of these applications, acting as a powerful nucleophile and a good leaving group. This dual reactivity can be harnessed to accelerate reactions. For instance, in the synthesis of other phosphonium salts, a catalytic amount of an iodide salt can significantly speed up the reaction between a phosphine (B1218219) and an alkyl bromide by first forming the more reactive alkyl iodide in situ. stackexchange.com

Although not yet widely documented for this compound specifically, phosphonium salts are well-established as phase-transfer catalysts. They facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields in various organic reactions. The lipophilic nature of the trimethylphenylphosphonium cation allows it to pair with anions and transport them into an organic phase where the reaction can occur. This property is particularly useful in reactions involving inorganic nucleophiles and organic substrates.

Furthermore, phosphonium salts are precursors to ylides in the renowned Wittig reaction, a cornerstone of alkene synthesis. While methyltriphenylphosphonium (B96628) iodide is more commonly associated with this reaction, the potential of this compound in specialized Wittig-type transformations remains an area ripe for exploration. The electronic and steric differences between the trimethylphenylphosphonium and triphenylphosphonium moieties could lead to unique reactivity and selectivity profiles.

Innovations in Advanced Materials Science

The application of phosphonium salts in materials science is a rapidly growing field, and this compound and its analogues are at the forefront of these developments. One significant area of application is in the development of polymer electrolytes for energy storage devices. For example, a study on a polyethylene (B3416737) oxide (PEO)-based polymer electrolyte doped with the structurally similar tributylmethylphosphonium iodide (TMPI) demonstrated the potential of such materials. mdpi.comresearchgate.net The incorporation of the phosphonium ionic liquid was found to decrease the crystallinity of the polymer, thereby increasing the amorphous region which facilitates higher ionic conductivity. mdpi.comresearchgate.net This is a critical factor for the performance of devices like dye-sensitized solar cells and supercapacitors. mdpi.comresearchgate.net

The thermal stability of the polymer electrolyte was also influenced by the addition of the phosphonium salt. Thermogravimetric analysis (TGA) of the TMPI-doped PEO:NH4I polymer electrolyte revealed a two-step decomposition process, indicating a complex interaction between the components that alters the material's thermal behavior. mdpi.com

Table 1: Thermal Properties of PEO-based Polymer Electrolytes

| Material | Onset of Thermal Decomposition (°C) |

| Pure PEO | ~350 |

| PEO:NH4I | Slightly lower than pure PEO |

| TMPI-doped PEO:NH4I | Two-step decomposition |

This table is based on data for the structurally similar tributylmethylphosphonium iodide (TMPI) and illustrates the potential impact of such phosphonium salts on polymer properties. mdpi.com

Furthermore, phosphonium-based materials are being investigated for their ability to sense and capture specific ions and molecules. For instance, conjugated hyper-crosslinked polymers based on triphenylphosphine (B44618) have shown promise in the fluorescence sensing of iodide ions. researchgate.net This suggests that materials incorporating the trimethylphenylphosphonium moiety could be designed for similar applications, leveraging the specific interactions between the phosphonium cation and the target analyte. The development of novel nitrogen-rich conjugated microporous polymers for the efficient capture of iodine and methyl iodide also highlights the potential for designing materials with specific functionalities based on the principles of host-guest chemistry. rsc.org

Bridging Phosphonium Chemistry with Contemporary Chemical Challenges

The unique characteristics of phosphonium salts like this compound position them to address several modern chemical challenges, particularly in the realm of sustainable or "green" chemistry. The use of phosphonium salts as catalysts can lead to more efficient chemical processes, reducing energy consumption and waste generation. Their role as phase-transfer catalysts, for example, can enable the use of more environmentally benign solvents and reaction conditions.

A significant challenge in modern chemistry is the capture and utilization of carbon dioxide. While not yet specifically demonstrated with this compound, other phosphonium salts have been shown to catalyze the fixation of CO2 into valuable chemicals, such as cyclic carbonates. This opens up an avenue for future research into the catalytic activity of this compound in similar transformations.

The development of materials for environmental remediation is another area where phosphonium chemistry can make a significant contribution. The ability of certain phosphonium-based polymers to capture iodine is of particular relevance to the management of radioactive waste from nuclear energy production. rsc.org Designing materials that can selectively and efficiently capture radioactive iodine isotopes is a critical step towards safer nuclear power.

Computational Design and Optimization of Phosphonium-Based Reagents

Computational chemistry offers a powerful toolkit for understanding and predicting the behavior of chemical compounds, and it is increasingly being applied to the study of phosphonium salts. Quantum chemical calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of molecules like this compound.

For instance, understanding the distribution of charge within the trimethylphenylphosphonium cation can help in predicting its interaction with anions and its efficacy as a phase-transfer catalyst. Computational models can also be used to simulate the mechanism of reactions involving phosphonium salts, aiding in the design of more efficient catalysts and synthetic routes.

While specific computational studies on this compound are not yet abundant in the literature, the general principles of computational chemistry are being applied to similar systems. For example, computational studies on other phosphonium salts have been used to investigate their stability, decomposition pathways, and potential as ionic liquids. These studies can guide the experimental design of new materials and reagents based on the trimethylphenylphosphonium scaffold.

The synergy between computational modeling and experimental work is expected to accelerate the discovery of new applications for this compound and other phosphonium-based compounds, leading to the development of novel technologies that address key societal needs.

Q & A

Q. What are the established methods for synthesizing Trimethylphenylphosphonium iodide, and how can reaction conditions be optimized for yield and purity?

this compound is typically synthesized via alkylation of triphenylphosphine with methyl iodide under anhydrous conditions. Key parameters for optimization include:

- Stoichiometry : A 1:3 molar ratio of triphenylphosphine to methyl iodide ensures complete alkylation .

- Solvent : Use polar aprotic solvents (e.g., acetonitrile) to enhance reactivity .

- Temperature : Reactions are exothermic; maintaining 40–60°C prevents side reactions .

- Purification : Recrystallization from ethanol/water mixtures yields high-purity crystals (m.p. 218°C) .

Q. How is this compound characterized structurally, and what analytical techniques are most effective for confirming its purity?

Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : and NMR verify methyl group integration and phosphonium resonance .

- X-ray Diffraction (XRD) : Resolves crystal packing and cation-anion interactions, as demonstrated for analogous phosphonium iodides .

- Elemental Analysis : Matches experimental C, H, and P content to theoretical values (e.g., FW: 280.09) .

Q. What are the primary applications of this compound in synthetic chemistry?

- Phase-Transfer Catalysis : Enhances nucleophilic substitution reactions by stabilizing transition states through cation-anion interactions .

- Reagent in Alkylation : Facilitates Wittig-like olefination when deprotonated, forming ylides for C=C bond formation .

- Ionic Liquid Precursor : Its hygroscopic nature and thermal stability (m.p. 218°C) make it suitable for designing task-specific ionic liquids .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in facilitating nucleophilic substitution reactions?

The phosphonium cation stabilizes leaving groups (e.g., iodide) via electrostatic interactions, lowering activation energy. Kinetic studies suggest a two-step mechanism:

Q. How can computational methods like DFT predict the reactivity and stability of this compound in different solvents?

Density Functional Theory (DFT) calculations (e.g., BLYP/DNP basis sets) model:

- Solvent Effects : COSMO solvation models predict solubility trends (e.g., higher stability in acetonitrile vs. water) .

- HOMO-LUMO Gaps : Correlate electronic structure with nucleophilicity; narrower gaps indicate higher reactivity .

- Fukui Indices : Identify electrophilic/nucleophilic sites (e.g., methyl groups) for reaction pathway optimization .

Q. What factors influence the thermal stability and hygroscopic nature of this compound, and how can these be mitigated?

- Thermal Stability : Decomposition above 218°C is linked to iodide oxidation. Use inert atmospheres (N) to prevent degradation .

- Hygroscopicity : Store under desiccants (e.g., silica gel) or in anhydrous solvents to avoid moisture absorption .

- Crystallinity : Annealing at 100°C improves crystal packing, reducing surface reactivity .

Q. Are there synergistic effects when this compound is combined with other iodide salts in electrochemical applications?

Studies on analogous systems show iodide ions enhance corrosion inhibition efficiency by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.